Product packaging for 4-Methylpyrimidine-2,5-diamine(Cat. No.:CAS No. 89181-77-1)

4-Methylpyrimidine-2,5-diamine

Cat. No.: B3164345
CAS No.: 89181-77-1
M. Wt: 124.14 g/mol
InChI Key: MFPGPNNQAKAUNE-UHFFFAOYSA-N
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Description

4-Methylpyrimidine-2,5-diamine, registered under CAS number 89181-77-1, is a high-purity chemical compound with the molecular formula C5H8N4 and a molecular weight of 124.14 g/mol . This pyrimidine derivative is part of a privileged scaffold in medicinal chemistry, known for its versatility and broad biological activity. The pyrimidine core is a key building block in drug discovery due to its ability to interact with various biological targets through hydrogen bonding and to act as a bioisostere for other aromatic systems, which can improve pharmacokinetic and pharmacodynamic properties . Researchers utilize this compound and its analogs in developing therapeutics for areas including infectious diseases such as tuberculosis, cancer, immunological disorders, and neurological conditions . The compound's structure, featuring multiple amine groups, allows for synthetic modifications at key positions, making it a valuable intermediate for generating structural diversity in drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N4 B3164345 4-Methylpyrimidine-2,5-diamine CAS No. 89181-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyrimidine-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-3-4(6)2-8-5(7)9-3/h2H,6H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPGPNNQAKAUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Elucidation for 4 Methylpyrimidine 2,5 Diamine Analogs

Positional and Substituent Effects on Molecular Recognition and Biological Activity Profiles

The biological profile of pyrimidine (B1678525) diamine derivatives is intricately linked to the placement and chemical nature of their substituents. The amino groups serve as crucial hydrogen bond donors and acceptors, while the methyl group influences steric and electronic properties. Variations in these groups can dramatically alter the molecule's interaction with biological targets.

The amino groups on the pyrimidine ring are fundamental to the biological activity of these compounds, primarily through their ability to form hydrogen bonds with biomolecules. nih.gov The specific positioning of these groups dictates the geometry of these interactions. For instance, in the design of dual-target inhibitors, the carbonyl group, often associated with an aminopyrimidine moiety, is essential for hydrogen bonding with key amino acid residues like asparagine in protein binding pockets. mdpi.com

The introduction of substituents to the amino groups further refines these interactions. The nature of the N1-substituent, for example, has been shown to have a major effect on the biofilm inhibitory activity of related 2-aminoimidazole compounds. nih.gov Selective monoamination of dichloropyrimidines can be achieved without a catalyst, but introducing a second amino group is often hindered by the electron-donating effect of the first, necessitating methods like Pd-catalyzed amination. nih.gov This highlights that the substitution pattern not only affects the final biological function but also the synthetic accessibility of analogs.

Furthermore, 4-amino-6-chloropyrimidines can exist in a state of equilibrium between two tautomeric forms, which can increase the mobility of protons and influence the molecule's ability to form hydrogen bonds and participate in other interactions. nih.gov The substitution pattern of the pyrimidine ring, therefore, governs a delicate interplay of hydrogen bonding capacity, electronic properties, and tautomeric equilibrium, all of which are critical for molecular recognition by biological targets.

The methyl group at the C-5 position of the pyrimidine ring, as seen in 4-methylpyrimidine-2,5-diamine, has a significant impact on both the potency and selectivity of kinase inhibition. cardiff.ac.uk Both the steric bulk and the electronic properties of substituents at this position are critical. cardiff.ac.uk

In studies on 2,4,5-trisubstituted pyrimidine inhibitors of Cyclin-Dependent Kinase 9 (CDK9), the C-5 methyl analogs showed distinct selectivity profiles compared to analogs with other substituents. cardiff.ac.uk For instance, replacing the methyl group with a trifluoromethyl group, a common bioisostere, often leads to a loss of potency. cardiff.ac.uk While the trifluoromethyl group is more metabolically stable, its size is comparable to an ethyl group, which also reduces potency, suggesting a steric limitation at the C-5 position. cardiff.ac.uk This indicates that the compact size of the methyl group is optimal for fitting into the specific binding pocket of certain kinases.

Table 1: Effect of C-5 Substitution on Kinase Inhibition
Compound IDC-5 SubstituentCDK9 Ki (nM)CDK2 Ki (nM)Selectivity (CDK2/CDK9)
30h-CH3201750~90-fold
30i-CH3 (with N-methylpiperazine)20555~28-fold
30n/30o-CF3Lost potency against both kinases
--CH2CH3 (Ethyl)Lost both CDK9 and CDK2 potency
30q-BrData not specified~16-fold
30c-ClData not specifiedComparable to bromo analog

Conformational Analysis and Bioactivity Correlation in Pyrimidine Diamine Systems

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For pyrimidine diamine systems, conformational analysis helps to understand how the molecule orients itself within a protein's binding site. Techniques such as X-ray crystallography and computational chemistry are used to study these conformations. mdpi.com

The study of bioactive pyrazolo[3,4-d]pyrimidine derivatives has shown that a single compound can exist in different crystalline forms, or polymorphs, with distinct molecular conformations. mdpi.com These variations can be influenced by the solvent used for crystallization and result in different molecular packing patterns, such as helical or zigzag chains, which are stabilized by intermolecular interactions like hydrogen bonding. mdpi.com

Molecular dynamics simulations provide further insight into the stability of these compounds when bound to a protein. mdpi.com By calculating the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF), researchers can assess the stability of the ligand-protein complex and identify any anomalous motions. mdpi.com A lower residual fluctuation in the complex compared to the unbound protein suggests a more stable conformation upon binding. mdpi.com This correlation between a stable conformation and binding affinity is a key principle in understanding bioactivity. The rigidity of the molecular scaffold is also a factor; for example, creating bicyclic pyrimidine nucleoside analogues can restrict the conformation of the sugar moiety, which in turn affects its antiviral activity. nih.gov

Rational Design Principles for Modulating Biological Performance of Pyrimidine Diamine Derivatives

Rational design principles are employed to systematically modify the pyrimidine diamine scaffold to enhance its biological performance, such as increasing potency and selectivity for a specific target. nih.govuthscsa.eduresearchgate.netuthscsa.edu This approach often involves computer-aided drug discovery (CADD) to model the interactions between the compound and its target protein. researchgate.net

One key strategy is structure-based design, where the known three-dimensional structure of the target protein is used to guide the synthesis of inhibitors. For example, in the development of Janus kinase 3 (JAK3) inhibitors, pyrimidine-4,6-diamine derivatives were designed to interact with a unique cysteine residue (Cys909) in the JAK3 active site, leading to high inhibitory activity and selectivity. nih.gov

Another principle involves modifying the pharmacophore to improve selectivity. In the design of FMS-like Tyrosine Kinase 3 (FLT3) inhibitors, free rotation was engineered into the scaffold to help improve selectivity over the related c-KIT kinase. researchgate.net This is important because concomitant inhibition of both kinases can lead to dose-limiting side effects. nih.govresearchgate.net By developing pyrimidine-4,6-diamine-based Type-II inhibitors, researchers have created scaffolds that are highly selective for FLT3. nih.govuthscsa.eduresearchgate.netuthscsa.edu These inhibitors work by binding to an allosteric pocket and stabilizing an inactive conformation of the kinase. researchgate.net

Table 2: In-vitro Inhibition of FLT3 Kinase by Pyrimidine Derivatives
Compound IDFLT3 IC50 (nM)Notes
13a13.9 ± 6.5Most potent compound identified with high selectivity over c-KIT.
13k-Exhibited very weak inhibition against the FLT3 mutant kinase.
18-Computationally modeled in the FLT3 kinase.

Based on these principles, rational drug design allows for the targeted synthesis of pyrimidine diamine derivatives with optimized biological profiles, paving the way for the development of novel therapeutic agents. nih.gov

Investigation of Biological Activities and Underlying Molecular Mechanisms of Pyrimidine Diamine Derivatives

Modulation of Key Biological Pathways by Pyrimidine (B1678525) Diamine Scaffolds

Pyrimidine diamine derivatives have demonstrated the ability to interact with various biological targets, leading to the modulation of critical cellular pathways. These interactions are primarily observed through enzyme inhibition and receptor agonism or antagonism, highlighting the versatility of the pyrimidine diamine scaffold in designing targeted therapeutic agents.

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase, Focal Adhesion Kinase, EGFR/HER2)

The pyrimidine diamine structure has proven to be a valuable template for the development of potent enzyme inhibitors, targeting enzymes crucial in cancer and infectious diseases.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the synthesis of tetrahydrofolate, an essential cofactor for the production of nucleotides and amino acids. Inhibiting this enzyme disrupts DNA synthesis, making it a key target for anticancer and antimicrobial drugs. wikipedia.org Pyrimidine diamine derivatives, as non-classical antifolates, can enter cells through passive diffusion. mdpi.com

Research has focused on developing these compounds as antiplasmodial agents targeting the Plasmodium falciparum DHFR (PfDHFR). africaresearchconnects.com Studies on 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines showed promising inhibitory activity against both wild-type (Ki 1.3–243 nM) and quadruple mutant (Ki 13–208 nM) PfDHFR. d-nb.infomalariaworld.org Another study found that 2,4-diamino-6-methylpyrimidines were competitive inhibitors of DHFR with Ki values ranging from 0.07 to 0.04 µM. nih.gov A lipophilic diaminopyridopyrimidine, BW 301U, was found to be as active as methotrexate in inhibiting DHFR. nih.gov

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a vital role in cell adhesion, proliferation, and migration. nih.gov Consequently, it has become an important target for anticancer drug development. rsc.org A series of 2,4-diaminopyrimidine (B92962) derivatives were designed as ATP-competitive FAK inhibitors. nih.gov One compound, A12, demonstrated potent anticancer activity against A549 and MDA-MB-231 cell lines with IC50 values of 130 nM and 94 nM, respectively. nih.gov

EGFR/HER2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key proteins in cell proliferation and are often overexpressed in cancers like breast cancer. tandfonline.comnih.gov Pyrimidine is one of the most studied scaffolds for inhibiting these receptors. tandfonline.comnih.gov Fused-pyrimidine derivatives have shown particular potency. tandfonline.comnih.gov For instance, a series of new pyrimidine-5-carbonitrile derivatives were developed, with compound 10b emerging as a potent EGFR inhibitor with an IC50 value of 8.29 ± 0.04 nM, compared to the reference drug erlotinib (IC50 = 2.83 ± 0.05 nM). rsc.org

Table 1: Enzyme Inhibition by Pyrimidine Diamine Derivatives
Compound ClassTarget EnzymeKey FindingReported ValueReference
5-[(phenethylamino)methyl]pyrimidine-2,4-diaminesPfDHFR (wild-type)Promising inhibitory activityKi: 1.3–243 nM d-nb.infomalariaworld.org
5-[(phenethylamino)methyl]pyrimidine-2,4-diaminesPfDHFR (quadruple mutant)Activity against resistant strainKi: 13–208 nM d-nb.infomalariaworld.org
2,4-Diaminopyrimidine Derivative (A12)Focal Adhesion Kinase (FAK)Anticancer activity (A549 cells)IC50: 130 nM nih.gov
2,4-Diaminopyrimidine Derivative (A12)Focal Adhesion Kinase (FAK)Anticancer activity (MDA-MB-231 cells)IC50: 94 nM nih.gov
Pyrimidine-5-carbonitrile (Compound 10b)EGFRPotent inhibitionIC50: 8.29 nM rsc.org

Receptor Agonism/Antagonism (e.g., Toll-like Receptor 8, P2Y12 Receptor)

Beyond enzyme inhibition, pyrimidine diamines also interact with cell surface and intracellular receptors, influencing immune responses and platelet aggregation.

Toll-like Receptor 8 (TLR8) Agonism: Activation of TLR8 triggers a distinct cytokine profile that promotes Type 1 helper T cell (Th1) responses, which are important for cell-mediated immunity. nih.govacs.org Structure-activity relationship studies of substituted pyrimidine-2,4-diamines identified potent and specific TLR8 agonists. nih.govacs.org For example, N(4)-butyl-5-iodo-6-methylpyrimidine-2,4-diamine was identified as a pure TLR8 agonist. nih.govacs.org Further optimization led to the discovery of 5-(4-aminobutyl)-N(4)-butyl-6-methylpyrimidine-2,4-diamine, which showed a significant enhancement in potency. nih.govacs.org This compound effectively induced Th1-biasing cytokines like IFN-γ and IL-12 while inducing lower levels of pro-inflammatory cytokines such as IL-1β and IL-6. nih.govacs.org Some analogues with aminopropyl appendages at the C5 position displayed dominant TLR8-agonistic activity, while others, like N4-Butyl-6-methyl-5-(3-morpholinopropyl)pyrimidine-2,4-diamine, were found to be potent dual TLR7/TLR8 agonists. figshare.com

P2Y12 Receptor Antagonism: The P2Y12 receptor is highly expressed on blood platelets and is a key target for antithrombotic drugs. bohrium.com Adenosine-5′-diphosphate (ADP) binding to this receptor is crucial for platelet aggregation. researchgate.net Antagonists of the P2Y12 receptor inhibit this process. Several scaffolds have been developed as P2Y12 receptor antagonists, including those based on a pyrimidine core. bohrium.com Ticagrelor, a compound from the cyclopentyl-triazolo-pyrimidine class, is a reversible P2Y12 receptor antagonist that binds to a different site than ADP. nih.gov

Antimicrobial Potency and Action of Pyrimidine Diamines

The pyrimidine core is a foundational structure in many compounds exhibiting a broad range of antimicrobial activities, including antibacterial, antifungal, and antimalarial properties. innovareacademics.inorientjchem.org

Antibacterial Spectrum and Elucidation of Cellular Targets

Pyrimidine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netias.ac.inresearchgate.net A review of recent advances highlighted numerous pyrimidine derivatives with potent antimicrobial effects. innovareacademics.in In one study, newly synthesized pyrimidine derivatives showed better inhibition against both bacterial types compared to standard drugs like amoxicillin and ciprofloxacin. researchgate.net Another study synthesized a series of pyrimidine derivatives and found that triazole-substituted compounds exhibited higher antibacterial inhibition than thiadiazole derivatives. ias.ac.in The cellular targets often relate to the inhibition of essential enzymes, such as DHFR, which disrupts folate metabolism necessary for bacterial growth. wikipedia.orgnih.gov

Table 2: Antibacterial Activity of Pyrimidine Derivatives
Compound ClassBacterial Strains TestedKey FindingReference
Triazole substituted pyrimidinesPseudomonas aeruginosa, Staphylococcus aureus, Escherichia coliShowed higher antibacterial inhibition compared to thiadiazole derivatives. ias.ac.in
2-amino-4-(4′-chlorophenyl)-6-(substituted)-pyrimidinesE. coli, Salmonella, Bacillus pumilus, MicrococcusCompound 55 showed the highest activity against tested strains. nih.gov
Thioxopyrimidine and thiazolo[3,2-a] pyrimidineGram-positive and Gram-negative bacteriaExhibited significant antimicrobial activity. innovareacademics.in

Antifungal Efficacy and Proposed Molecular Mechanisms

Pyrimidine derivatives are prominent in agricultural science due to their properties as fungicides. nih.gov Several commercial pyrimidine fungicides, such as pyrimethanil and diflumetorim, are used to control plant fungal diseases. nih.govnih.gov Research has focused on synthesizing novel pyrimidine derivatives to combat phytopathogenic fungi. nih.govresearchgate.net

In one study, three series of new pyrimidine derivatives were synthesized and evaluated against fourteen plant pathogenic fungi, with most compounds showing fungicidal activity. nih.gov Another study developed pyrimidine derivatives containing an amide moiety and tested them against fungi like Botryosphaeria dothidea and Phomopsis sp. nih.govfrontiersin.org Compound 5o in this series showed excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 µg/ml, which was superior to the commercial fungicide Pyrimethanil (32.1 µg/ml). nih.govfrontiersin.org The proposed mechanisms often involve the inhibition of key fungal enzymes, similar to their antibacterial action.

Antimalarial Activity against Parasitic Strains and Resistance Mechanisms

Malaria remains a major global health threat, and the rise of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new drugs. researchgate.net Pyrimidine-based structures, such as the drug pyrimethamine, have long been used as antimalarials. researchgate.net The primary target for many of these compounds is the parasite's Dihydrofolate Reductase (DHFR) enzyme. africaresearchconnects.com

Studies have shown that 2,4-diaminopyrimidines are effective antifolates against malaria. africaresearchconnects.com Research on pyrimidine-2,4-diamines with substitutions at the 5-position of the pyrimidine ring generally showed better antiplasmodial activity (IC50 0.86 - 26.55 μM) than those substituted at the 6-position (IC50 4.46 - 83.45 μM) against a cycloguanil-resistant strain of P. falciparum. africaresearchconnects.com Specifically, 5-(3-(3,5-Dichlorophenoxy)propyl)-6-phenylpyrimidine-2,4-diamine was the most effective, with an IC50 of 0.86 μM. africaresearchconnects.com Other research efforts have focused on designing 2,4-diaminopyrimidines to overcome resistance, with some compounds demonstrating good activity against both chloroquine-resistant strains (Pf3D7 IC50 of 0.05 and 0.06 μM for compounds 68 and 69) and having high selectivity over mammalian cells. nih.gov

Antiviral Properties and Interference with Viral Replication Pathways

Pyrimidine diamine derivatives have emerged as a significant class of antiviral agents, primarily due to their ability to interfere with the fundamental processes of viral replication. The antiviral mechanism of these compounds is often linked to the inhibition of pyrimidine biosynthesis pathways, which are crucial for the synthesis of viral nucleic acids. nih.govnih.gov Viruses, being obligate intracellular parasites, rely on the host cell's machinery for replication, including the building blocks for their genomes. mdpi.comwikipedia.org By targeting key enzymes in the de novo pyrimidine synthesis pathway, such as dihydroorotate dehydrogenase (DHODH), these compounds can deplete the intracellular pool of pyrimidines. nih.gov This limitation of essential precursors effectively stalls the rapid transcription and replication of viral genomes, a process that is more demanding in infected cells than in host cells. nih.gov

The antiviral activity of pyrimidine biosynthesis inhibitors is not solely a result of direct nucleotide deprivation for the virus. nih.gov Research indicates that these compounds also induce a cellular immune response. nih.gov For instance, inhibitors of this pathway have been shown to enhance the expression of antiviral genes in human cells, an activity dependent on cellular gene transcription and the IRF1 transcription factor. nih.gov This suggests a dual mechanism where the compounds both limit the resources for viral replication and stimulate the host's innate immunity. nih.gov

Specific pyrimidine diamine derivatives have shown potent activity against a range of DNA viruses. nih.gov For example, acyclic pyrimidine nucleoside phosphonate prodrugs incorporating a 2,4-diaminopyrimidine (DAPy) nucleobase have demonstrated in vitro antiviral activity in the submicromolar or nanomolar range against varicella-zoster virus (VZV), human cytomegalovirus (HCMV), human herpes virus type 1 (HSV-1), and vaccinia virus (VV). nih.gov One such compound, LAVR-289, was markedly inhibitory against both wild-type and thymidine kinase-deficient strains of VZV, highlighting its potential as a broad-spectrum anti-herpesvirus drug. nih.gov Furthermore, 2,4-diamino-5-cyano-pyrimidine derivatives have exhibited pronounced antiretroviral activity, comparable to reference drugs like adefovir and tenofovir. nih.gov

Antineoplastic Activity and Cell Cycle Modulation by Pyrimidine Diamines

Pyrimidine diamine derivatives have garnered significant attention for their antineoplastic properties, demonstrating the ability to combat cancer through various mechanisms, including the inhibition of cell proliferation and the induction of programmed cell death (apoptosis). nih.govnih.gov These compounds often exert their effects by targeting key molecules involved in cell cycle progression and survival.

Inhibition of Cancer Cell Proliferation and Growth

A primary mechanism of the antineoplastic activity of pyrimidine diamines is the inhibition of cancer cell proliferation. nih.govnih.gov Derivatives of 2,4-diaminopyrimidine have been shown to be potent inhibitors of mammalian dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and certain amino acids, thereby halting cell growth. nih.gov For example, 2,4-Diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP) inhibits the growth of cultured cells as effectively as the established drug methotrexate. nih.gov

More recent studies have focused on designing pyrimidine-2,4-diamine analogues that target other critical proteins in cancer cells. One such study identified a compound, Y18, that significantly inhibited the proliferation of colorectal and non-small cell lung cancer cells by targeting GTSE1, a protein involved in cell cycle regulation. nih.gov Y18 was found to induce robust cell cycle arrest and senescence by causing persistent DNA damage. nih.gov Similarly, novel 2,4-diamino-5-methyleneaminopyrimidine derivatives have been synthesized and shown to have potent antiproliferative activity against a panel of human cancer cell lines, including HCT116 (colon cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). nih.gov Compound 7i from this series showed significant improvement in inhibiting cancer cell proliferation compared to the standard chemotherapeutic agent 5-FU. nih.gov

The table below summarizes the antiproliferative activity of a selected pyrimidine diamine derivative.

CompoundCell LineIC50 (µM)Fold Improvement vs. 5-FU
7i HCT1164.934.9
HT-295.572.9
MCF-78.842.1
HeLa14.163.0

Data sourced from a study on 2,4-diamino-5-methyleneaminopyrimidine derivatives. nih.gov

Furthermore, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have also been evaluated for their anti-proliferative activity across various cancer cell lines, with some compounds showing efficacy against hematological cancer types. mdpi.com

Mechanisms of Apoptosis Induction in Cancer Cells

In addition to halting proliferation, pyrimidine diamine derivatives can actively induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is a crucial characteristic for an effective anticancer agent, as it leads to the elimination of malignant cells. ukm.my

Mechanistic studies have shown that these compounds can trigger apoptosis through various cellular pathways. For instance, compound 7i, a 2,4-diamino-5-methyleneaminopyrimidine derivative, was found to induce apoptosis in HCT116 colon cancer cells in a concentration-dependent manner, in addition to causing cell cycle arrest. nih.gov Similarly, certain 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives, designed as CDK inhibitors, induce apoptosis by downregulating key downstream proteins like Mcl-1 and c-Myc. nih.gov The induction of apoptosis by these compounds is often confirmed through methods like flow cytometry, which can quantify the percentage of apoptotic cells after treatment. ukm.mynih.gov The morphological changes characteristic of apoptosis, such as cell shrinkage and the formation of apoptotic bodies, are also observed in treated cancer cells. ukm.my

Immunomodulatory and Anti-inflammatory Effects of Pyrimidine Diamine Analogs

Beyond their direct effects on pathogens and cancer cells, pyrimidine diamine analogs possess significant immunomodulatory and anti-inflammatory capabilities. nih.gov These compounds can influence the activity of the immune system, either by stimulating it to fight disease or by suppressing it to control inflammation.

Toll-like Receptor (TLR) Agonism and Cytokine Profile Modulation

A key mechanism underlying the immunomodulatory effects of certain pyrimidine diamines is their interaction with Toll-like receptors (TLRs), a class of proteins that play a crucial role in the innate immune system. nih.govacs.org Specifically, substituted pyrimidine-2,4-diamines have been identified as potent and specific agonists of human Toll-like Receptor 8 (TLR8). nih.govacs.org Activation of TLR8 triggers a distinct cytokine profile that promotes the development of Type 1 helper T (Th1) cells, which are essential for cell-mediated immunity against intracellular pathogens and for anti-tumor responses. nih.gov

For example, the compound 5-(4-aminobutyl)-N(4)-butyl-6-methylpyrimidine-2,4-diamine was found to potently induce the production of Th1-biasing cytokines, such as interferon-gamma (IFN-γ) and interleukin-12 (IL-12), in human blood. nih.govacs.org Crucially, this compound induced lower levels of pro-inflammatory cytokines like IL-1β, IL-6, and IL-8. nih.govacs.org This selective cytokine induction suggests that such TLR8 agonists could have more favorable inflammatory profiles compared to other immune activators. nih.govnih.gov

The table below illustrates the cytokine modulation by a TLR8-agonistic pyrimidine diamine derivative.

CytokineEffect of 5-(4-aminobutyl)-N(4)-butyl-6-methylpyrimidine-2,4-diamineImplication
IFN-γ Potent InductionTh1-biasing response
IL-12 Potent InductionTh1-biasing response
IL-1β Lower level of inductionPotentially reduced pro-inflammatory side effects
IL-6 Lower level of inductionPotentially reduced systemic inflammation
IL-8 Lower level of inductionPotentially reduced inflammatory cell recruitment

Data derived from studies on substituted pyrimidine-2,4-diamines as TLR8 agonists. nih.govacs.org

This ability to selectively modulate cytokine profiles makes pyrimidine diamine-based TLR agonists promising candidates for development as vaccine adjuvants and in cancer immunotherapy. nih.gov

Modulation of Pro-inflammatory Enzymes and Pathways

Pyrimidine diamine analogs also exhibit anti-inflammatory effects by modulating the activity of key pro-inflammatory enzymes and signaling pathways. Chronic inflammation is a driving factor in many diseases, and the dysregulation of immune responses can lead to tissue damage. mdpi.com Pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key players in the inflammatory process. caldic.com

While direct studies on 4-Methylpyrimidine-2,5-diamine's effect on these specific enzymes are limited, the broader class of immunomodulatory compounds often functions by suppressing such pathways. caldic.com For instance, some therapies exert anti-inflammatory effects by reducing the expression of the transcription factor NF-κB, which is a central regulator of the inflammatory response and controls the expression of cytokines like TNF-α, IL-1β, and IL-6. mdpi.com The ability of certain pyrimidine diamine derivatives to reduce levels of these pro-inflammatory cytokines suggests a potential interaction with upstream signaling pathways like NF-κB. nih.govacs.orgmdpi.com By inhibiting the production or activity of these inflammatory mediators, pyrimidine diamine analogs can help to control excessive inflammation, which is beneficial in a variety of disease contexts.

Other Investigated Biological Activities of Pyrimidine Diamine Derivatives

Extensive literature searches have been conducted to investigate the biological activities and underlying molecular mechanisms of the specific chemical compound This compound . Despite a thorough review of available scientific databases and research articles, no specific studies detailing the biological activities or molecular mechanisms of this particular compound have been identified.

The current body of scientific literature primarily focuses on broader classes of pyrimidine diamine derivatives or analogues with different substitution patterns. While these studies reveal a range of biological activities, including anticancer and antiviral effects for some related compounds, the specific biological profile of this compound remains uninvestigated and unreported in the accessible scientific literature.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion of the molecular mechanisms solely for this compound as per the specified scope of this article. Further research is required to elucidate the potential biological activities and pharmacological properties of this specific chemical entity.

Perspectives and Future Directions in Pyrimidine Diamine Research

Identification of Undiscovered Biological Activities for Pyrimidine (B1678525) Diamine Derivatives

The exploration of novel biological activities for pyrimidine diamine derivatives is a burgeoning field of research. While the anticancer and anti-inflammatory properties of this class of compounds are well-documented, a vast expanse of their pharmacological potential remains uncharted. Scientists are increasingly focusing on the diverse biological activities of pyrimidine derivatives, recognizing them as promising lead molecules for the synthesis of compounds to treat a wide array of diseases. researchgate.net The structural diversity achievable through substitutions at various positions of the pyrimidine ring opens up possibilities for interaction with a wide range of biological targets. nih.gov

Recent studies have highlighted the potential of pyrimidine derivatives in several therapeutic areas beyond their traditional applications. These include, but are not limited to, antiviral, antimicrobial, and even central nervous system (CNS) activities. researchgate.netnih.gov For instance, certain pyrimidine derivatives have shown potential as CNS-active agents and calcium channel blockers. nih.gov The exploration of these less-conventional activities could lead to breakthroughs in treating neurological disorders and cardiovascular diseases.

The following table summarizes some of the emerging biological activities of pyrimidine derivatives, providing a glimpse into the untapped therapeutic potential of this versatile scaffold.

Therapeutic AreaSpecific Biological ActivityExample of Pyrimidine Derivative Class
Antiviral Inhibition of viral replicationPyrimido[4,5-d]pyrimidines
Anticancer Inhibition of receptor tyrosine kinasesQuinazoline derivatives
Anticancer Inhibition of microtubulesPyrimidine scaffold targeting tubulin
CNS Disorders Calcium channel blockadeNovel pyrimidine derivatives
Infectious Diseases Antimalarial, AntileishmanialPyrimidine-based compounds

This table is illustrative and not exhaustive, showcasing the broad spectrum of potential applications for pyrimidine diamine derivatives.

The key to unlocking these undiscovered biological activities lies in the rational design and synthesis of novel pyrimidine diamine analogs. By systematically modifying the substituents on the pyrimidine core, researchers can fine-tune the pharmacological properties of these molecules and explore their interactions with a wider range of biological targets. This approach, combined with advanced screening techniques, holds the promise of identifying novel therapeutic agents for a multitude of diseases.

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Diamine Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of pyrimidine diamine derivatives is no exception. mdpi.comnih.gov These advanced computational tools offer the potential to significantly accelerate the identification and optimization of novel drug candidates by analyzing vast datasets and predicting the biological activity of virtual compounds. mdpi.com

One of the key advantages of using AI in drug design is its ability to identify novel molecular scaffolds and predict their interactions with specific biological targets. nih.gov For example, generative models can be used to design new pyrimidine diamine derivatives with desired properties, while deep learning algorithms can predict their binding affinity to a particular protein. mdpi.com This data-driven approach can significantly reduce the time and cost associated with traditional drug discovery methods.

The table below highlights some of the key applications of AI and ML in the design and discovery of pyrimidine diamine derivatives.

Application AreaSpecific AI/ML TechniquePotential Impact
Virtual Screening Machine Learning (e.g., SVM, Random Forest)Rapid identification of hit compounds from large libraries. nih.gov
De Novo Drug Design Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Creation of novel pyrimidine diamine structures with desired properties. mdpi.com
ADMET Prediction Deep Neural Networks (DNNs)Early assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. mdpi.com
Target Identification Network-based AI approachesIdentification of novel biological targets for pyrimidine diamine derivatives.
Lead Optimization Reinforcement LearningIterative optimization of lead compounds to improve efficacy and safety.

This table provides an overview of how AI and ML can be leveraged to streamline the discovery and development of novel pyrimidine diamine-based therapeutics.

The successful integration of AI and ML in pyrimidine diamine research requires access to large, high-quality datasets. As more experimental data on the biological activity of pyrimidine derivatives becomes available, the predictive power of these computational models will continue to improve, paving the way for the accelerated discovery of the next generation of pyrimidine-based drugs.

Advancements in High-Throughput Screening and Lead Optimization for Pyrimidine Diamines

High-throughput screening (HTS) plays a pivotal role in the initial stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity. chemdiv.com For pyrimidine diamines, HTS assays are crucial for exploring their diverse pharmacological potential and identifying starting points for drug development programs. nih.gov The automation and technological advancements in HTS have significantly increased the efficiency and range of screening campaigns. chemdiv.com

Once a hit compound is identified, the process of lead optimization begins. This involves a series of chemical modifications to improve the compound's potency, selectivity, and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies are a cornerstone of lead optimization, providing valuable insights into how different chemical modifications influence biological activity. nih.gov

The following table outlines the key stages and techniques involved in the HTS and lead optimization of pyrimidine diamines.

StageKey TechniquesObjectives
High-Throughput Screening (HTS) Automated liquid handling, Multimode signal detectionTo screen large libraries of pyrimidine diamine derivatives and identify initial "hits". chemdiv.com
Hit-to-Lead SAR by catalog, initial ADMET profilingTo confirm the activity of hits and identify promising lead series.
Lead Optimization Chemical synthesis of analogs, in vitro and in vivo assays, computational modelingTo improve potency, selectivity, and pharmacokinetic properties of lead compounds. nih.gov

This table illustrates the iterative process of identifying and refining pyrimidine diamine drug candidates through HTS and lead optimization.

Recent advancements in screening technologies, such as the use of more disease-relevant cellular models and sophisticated assay formats, are enhancing the quality of hits identified from HTS campaigns. chemdiv.com Furthermore, the integration of computational tools, such as virtual screening and predictive modeling, can help to prioritize compounds for screening and guide the lead optimization process.

The successful optimization of a pyrimidine diamine lead compound requires a multidisciplinary approach, combining the expertise of medicinal chemists, biologists, and computational scientists. Through this iterative cycle of design, synthesis, and testing, researchers can develop novel pyrimidine diamine-based drug candidates with improved therapeutic profiles.

Challenges and Opportunities in Pyrimidine Diamine Chemical Research and Development

Despite the significant therapeutic potential of pyrimidine diamine derivatives, their chemical research and development are not without challenges. Overcoming these hurdles will be crucial for translating promising laboratory findings into clinically effective treatments.

One of the primary challenges lies in achieving target selectivity. The pyrimidine scaffold can interact with a wide range of biological targets, which can lead to off-target effects and potential toxicity. nih.gov Developing highly selective inhibitors requires a deep understanding of the subtle structural differences between target proteins and the implementation of sophisticated drug design strategies.

Another significant challenge is the potential for drug resistance. Cancer cells and pathogens can develop mechanisms to evade the effects of therapeutic agents, rendering them ineffective over time. nih.gov The development of pyrimidine diamine derivatives that can overcome these resistance mechanisms is a key area of research. This may involve designing compounds that target novel binding sites or that can inhibit multiple targets simultaneously.

The table below summarizes some of the key challenges and opportunities in the field of pyrimidine diamine research.

ChallengesOpportunities
Achieving high target selectivity to minimize off-target effects. nih.govRational drug design and computational modeling to enhance selectivity.
Overcoming acquired drug resistance in cancer and infectious diseases. nih.govDevelopment of next-generation inhibitors and combination therapies.
Optimizing pharmacokinetic properties for improved bioavailability and efficacy. nih.govApplication of novel drug delivery systems and prodrug strategies.
Navigating the complex and lengthy drug development and regulatory approval process.Integration of AI and other advanced technologies to streamline development.
Synthesis of complex pyrimidine diamine derivatives.Development of novel and efficient synthetic methodologies.

This table highlights the key hurdles and promising future directions in the research and development of pyrimidine diamine-based therapeutics.

Despite these challenges, the field of pyrimidine diamine research is ripe with opportunities. The versatility of the pyrimidine scaffold, combined with advancements in drug discovery technologies, provides a strong foundation for the development of novel and effective therapies. nih.gov The exploration of new biological targets, the integration of AI and machine learning, and the development of innovative synthetic methods will continue to drive progress in this exciting area of medicinal chemistry. The continued investigation of compounds like 4-Methylpyrimidine-2,5-diamine and its derivatives holds the promise of delivering the next generation of breakthrough medicines.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Methylpyrimidine-2,5-diamine with high purity?

  • Methodological Answer : A multi-step synthesis approach is commonly employed. Starting with a dichloropyrimidine intermediate (e.g., 2,5-dichloropyrimidine), selective amination can be achieved using ammonia or methylamine under controlled alkaline conditions. For regioselective substitution, protecting groups like acetoxyethyl (as used in analogous pyrimidine syntheses) may be applied to avoid side reactions . Subsequent purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) ensures high purity. Reaction progress should be monitored by TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are critical for confirming substitution patterns and methyl group positions. Compare chemical shifts with analogous compounds (e.g., 5-methylpyrido[2,3-d]pyrimidine derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the inhibitory activity of this compound against dihydrofolate reductase (DHFR)?

  • Methodological Answer :
  • Enzyme Kinetics : Use recombinant DHFR in a spectrophotometric assay measuring NADPH oxidation at 340 nm. Calculate IC50IC_{50} values by varying inhibitor concentrations (0.1–100 µM) .
  • Cell-Based Proliferation Assays : Test cytotoxicity in DHFR-dependent cell lines (e.g., L. casei or human CCRF-CEM cells). Monitor growth inhibition via MTT assays and correlate with thymidylate synthase activity .
  • Nucleotide Depletion Analysis : Quantify dTTP/dATP ratios using LC-MS to confirm DHFR-mediated nucleotide synthesis disruption .

Q. What strategies can address contradictory data in structure-activity relationship (SAR) studies of pyrimidine-diamine analogs?

  • Methodological Answer :
  • Systematic Substitution Analysis : Compare methyl, chloro, and methoxy substituents at positions 2, 4, and 5 using a library of analogs (e.g., 5-N,5-N-dimethyl derivatives) to identify critical functional groups .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to DHFR. Validate with X-ray crystallography if possible .
  • Orthogonal Assays : Confirm biological activity across multiple models (e.g., enzymatic vs. cellular assays) to rule out assay-specific artifacts .

Q. What are the methodological considerations for optimizing regioselectivity in pyrimidine-diamine substitution reactions?

  • Methodological Answer :
  • Protecting Groups : Use temporary groups (e.g., acetoxyethyl) to block reactive sites during amination. Deprotection is achieved via hydrolysis under mild acidic conditions .
  • Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/C or CuI) for Buchwald-Hartwig amination to enhance selectivity .
  • Reaction Monitoring : Real-time tracking via in situ FTIR or LC-MS ensures intermediate stability and minimizes byproducts .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported biological activities of structurally similar pyrimidine-diamines?

  • Methodological Answer :
  • Meta-Analysis : Compile data from peer-reviewed studies (e.g., Piper et al.’s work on pyrido[2,3-d]pyrimidines) to identify trends in substituent effects .
  • Dose-Response Curves : Re-test compounds under standardized conditions (e.g., fixed pH, serum-free media) to isolate compound-specific effects .
  • Cross-Laboratory Validation : Collaborate with independent labs to replicate key findings, ensuring reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.